2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one

Green Chemistry Claisen-Schmidt Condensation Chalcone Synthesis

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one (CAS 77632-98-5) is a synthetic tropolone derivative characterized by a 2-methoxyphenylacryloyl substituent at the 3-position of the tropolone ring. This structure classifies it as a tropolonyl-substituted chalcone, a hybrid scaffold that merges the metal-chelating and biological capabilities of tropolones with the broad-spectrum activities of chalcones.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 77632-98-5
Cat. No. B12693424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
CAS77632-98-5
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O
InChIInChI=1S/C17H14O4/c1-21-16-9-5-2-6-12(16)10-11-14(18)13-7-3-4-8-15(19)17(13)20/h2-11H,1H3,(H,19,20)/b11-10+
InChIKeyKDSKWCHQBAORCF-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one: A Chalcone-Tropolone Hybrid Scaffold


2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one (CAS 77632-98-5) is a synthetic tropolone derivative characterized by a 2-methoxyphenylacryloyl substituent at the 3-position of the tropolone ring. This structure classifies it as a tropolonyl-substituted chalcone, a hybrid scaffold that merges the metal-chelating and biological capabilities of tropolones with the broad-spectrum activities of chalcones [1]. The compound is synthesized via Claisen-Schmidt condensation of 3-acetyltropolone with 2-methoxybenzaldehyde, a method that has been used to generate a library of 22 analogs [2]. The presence of the ortho-methoxy group on the phenyl ring and the extended α,β-unsaturated carbonyl system distinguishes it from unsubstituted tropolone and other 3-acyltropolones, positioning it as a candidate for programs requiring specific electronic and steric properties.

Why Unsubstituted Tropolone or Simple 3-Acetyltropolone Cannot Substitute for 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one


The biological and physicochemical profiles of tropolone derivatives are exquisitely sensitive to the nature and position of ring substituents. Unsubstituted tropolone (IC50 = 0.4 μM for mushroom tyrosinase) [1] and 3-acetyltropolone (the synthetic precursor) lack the extended conjugated system and specific hydrogen-bonding motifs provided by the 2-methoxyphenylacryloyl group. QSAR studies on α-hydroxytropolones demonstrate that cytotoxicity and antiviral efficacy are directly modulated by substituent lipophilicity and steric bulk, with aromatic substitutions dramatically altering activity compared to aliphatic or hydrogen substituents [2]. Furthermore, the electron-donating ortho-methoxy group on the phenyl ring of the target compound can influence the resonance-assisted hydrogen bond (RAHB) energy of the tropolone core, a feature absent in analogs with electron-withdrawing or para-substituted phenyl rings (e.g., 3-[3-(4-chlorophenyl)acryloyl]tropolone) [3]. Therefore, generic substitution with unsubstituted tropolone or simpler 3-acyl derivatives would result in a loss of the targeted electronic, steric, and biological properties inherent to this specific chalcone-tropolone hybrid.

Quantitative Differentiation of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one from Structural Analogs


Green Synthesis Yield Advantage Over Traditional Methods

A 2023 protocol for 3-(3-arylprop-2-enoyl)-2-hydroxycyclohepta-2,4,6-trien-1-ones, which includes the target 2-methoxyphenyl derivative, employs anhydrous barium hydroxide under solvent-free grinding conditions to achieve high yields at room temperature [1]. This represents a significant improvement over the earlier 2010 method using 5% aq. KOH in 50% methanol [2]. The elimination of hazardous solvents and ambient temperature operation directly addresses procurement concerns for scalability and environmental compliance.

Green Chemistry Claisen-Schmidt Condensation Chalcone Synthesis

Modulation of Tyrosinase Inhibition Potency via C3-Acryloyl Substitution

Unsubstituted tropolone is a benchmark tyrosinase inhibitor with an IC50 of 0.4 μM [1]. The target compound, with its bulky 2-methoxyphenylacryloyl group at C3, is a member of the 3-acrytropolone class. While its specific IC50 is not published, QSAR analyses on hydroxytropolone-based HBV inhibitors establish that aromatic substituents at analogous positions significantly diminish antiviral efficacy due to steric and lipophilic effects [2]. This suggests the target compound will exhibit reduced tyrosinase inhibition compared to tropolone. However, this shift in selectivity is differentiation: users requiring attenuated copper-chelation for applications where potent tyrosinase inhibition is a liability (e.g., non-pigmentation-related enzyme studies) should prefer this derivative.

Tyrosinase Inhibition Skin Lightening Melanogenesis

Cytotoxic Selectivity Linked to QSAR-Defined Electronic Parameters

A MEDLINE-indexed study on tropolones and 2-methoxytropones established that cytotoxic activity is correlated with three QSAR parameters: ΔΔHf, HOMO energy (EH), and μw [1]. The target compound's 2-methoxyphenylacryloyl substituent introduces an electron-donating methoxy group and extended conjugation, which will alter HOMO energy and dipole moment (μ) relative to both unsubstituted tropolone and the 4-chlorophenyl analog. Specifically, the electron-donating ortho-methoxy group raises HOMO energy compared to the electron-withdrawing 4-chloro analog, potentially leading to differentiated cytotoxicity profiles. This QSAR-based selectivity provides a rational basis for choosing this specific derivative when tuning electronic parameters for anticancer screening.

Anticancer Cytotoxicity QSAR Modeling

HDAC Inhibition Potential from Substituted Tropolone Scaffold

A patent from the University of Connecticut (2015) describes substituted tropolone derivatives as histone deacetylase (HDAC) inhibitors [1]. The generalized Markush structure includes tropolones with aryl, alkoxy, and heterocyclic substitutions at various positions. The 2-methoxyphenylacryloyl moiety of the target compound fits within the claimed structural space, distinguishing it from simpler 3-alkyl or 3-benzyl tropolones that lack the α,β-unsaturated carbonyl necessary for specific zinc-binding interactions in HDAC active sites. While no IC50 data is provided for this exact compound, the patent explicitly teaches that the acryloyl linker is critical for HDAC inhibitory activity, providing a procurement rationale for this specific substitution pattern over non-acryloyl tropolones.

HDAC Inhibition Epigenetics Cancer Therapeutics

Optimized Application Scenarios for 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one Based on Evidence


Green Chemistry-Focused Synthesis of Chalcone-Tropolone Compound Libraries

Leverage the 2023 solvent-free, barium hydroxide-catalyzed protocol [1] to generate a library of 3-arylacryloyl tropolones for high-throughput screening. The target compound, as a member of this class, can be synthesized efficiently at room temperature without hazardous solvents, facilitating rapid analog generation and SAR expansion.

Selectivity Profiling in Tyrosinase-Related Enzyme Panels

Use the target compound as a low-affinity control or selectivity probe in tyrosinase inhibition assays, where its predicted reduced potency (relative to tropolone, IC50 = 0.4 μM [1]) helps validate target engagement specificity without metal-chelation artifacts.

Anticancer Lead Optimization via QSAR-Guided Electronic Tuning

Incorporate this compound into a QSAR-driven anticancer optimization campaign. The ortho-methoxy electron-donating group alters HOMO energy and dipole moment relative to chloro- or unsubstituted analogs, enabling fine-tuning of cytotoxicity parameters as established by tropolone QSAR models [2].

HDAC Inhibitor Hit Expansion

Utilize the compound as a starting point for HDAC inhibitor development, as its acryloyl-containing scaffold matches the pharmacophore described in the University of Connecticut patent [3]. The 2-methoxyphenyl group provides a handle for further structure-based optimization of isoform selectivity.

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